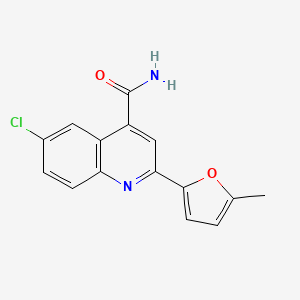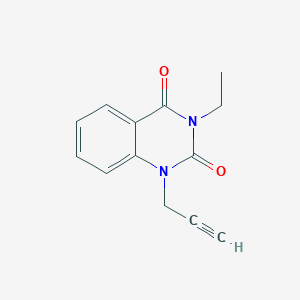![molecular formula C13H16ClNO4 B4720820 methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate](/img/structure/B4720820.png)
methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate
Vue d'ensemble
Description
Methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate, commonly known as MCPG, is a chemical compound that has gained significant attention in the field of neuroscience and pharmacology. MCPG is a potent antagonist of metabotropic glutamate receptors (mGluRs), which are widely distributed throughout the central nervous system and play a crucial role in regulating synaptic transmission and plasticity. In
Mécanisme D'action
MCPG acts as a competitive antagonist of methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate by binding to the glutamate binding site and preventing the activation of the receptor. This results in a decrease in intracellular calcium levels and a reduction in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
MCPG has been shown to have a wide range of effects on the central nervous system, including the regulation of synaptic transmission, modulation of pain perception, and the prevention of neurodegeneration. MCPG has also been found to have anti-inflammatory properties and to regulate the release of cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MCPG has several advantages for use in lab experiments, including its high potency and selectivity for methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate. However, MCPG has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.
Orientations Futures
For the study of MCPG include the development of new mGluR antagonists with improved pharmacokinetic properties and the investigation of the role of methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate in neuroinflammation and neurodegeneration.
Applications De Recherche Scientifique
MCPG has been extensively studied in the field of neuroscience and pharmacology due to its ability to selectively block methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate. These receptors are involved in a wide range of physiological processes, including learning and memory, pain perception, and neurodegenerative diseases. MCPG has been used as a tool to investigate the role of methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate in these processes and to develop new therapies for neurological disorders.
Propriétés
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,12(17)15-8-11(16)18-3)19-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBCOVCOZSXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(=O)OC)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-sec-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4720749.png)
![methyl 9-methyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4720755.png)


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4720771.png)


![N-(4-acetylphenyl)-2-{[4-oxo-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4720797.png)
![(1S,9R)-11-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4720804.png)
![4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole](/img/structure/B4720828.png)
![ethyl 4-{[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4720833.png)

![2,5-bis(4-chlorophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B4720848.png)